N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a pyridazinyl ring, and a dimethylbenzenesulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, which is then subjected to sulfonylation to introduce the ethylsulfonyl group. Subsequent steps involve the coupling of this intermediate with a dimethylbenzenesulfonamide derivative under controlled conditions to yield the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. Industrial methods also incorporate purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
- N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-nitrobenzamide
- N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethylbenzenesulfonamide stands out due to its specific structural features, such as the presence of the dimethylbenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-4-28(24,25)20-11-9-18(21-22-20)16-6-5-7-17(13-16)23-29(26,27)19-10-8-14(2)12-15(19)3/h5-13,23H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEICAOMFSFRYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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